molecular formula C18H24N4O2S B12229716 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229716
M. Wt: 360.5 g/mol
InChI Key: ODPAUXFETMDJNL-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the methoxy group. The thiazole and pyrrolidine moieties are then attached through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C18H24N4O2S/c1-12-19-14(11-25-12)17(23)22-8-7-13(9-22)10-24-16-6-5-15(20-21-16)18(2,3)4/h5-6,11,13H,7-10H2,1-4H3

InChI Key

ODPAUXFETMDJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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